molecular formula C21H18N4O2S B3896878 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide

Cat. No.: B3896878
M. Wt: 390.5 g/mol
InChI Key: GDZNGVJTVIEIDQ-LPYMAVHISA-N
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Description

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide (CAS: 303205-84-7) is a benzimidazole-derived hydrazide with a molecular formula C₂₁H₁₈N₄O₂S and a molecular weight of 390.46 g/mol . Its structure features:

  • A 1-benzyl-substituted benzimidazole core linked via a thioether group to an acetohydrazide backbone.
  • A 2-furylmethylene moiety attached to the hydrazide nitrogen, forming a Schiff base.

This compound is synthesized via condensation of 2-((1-benzyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide with furan-2-carbaldehyde under reflux conditions in ethanol or acetic acid . Its design leverages the pharmacological versatility of benzimidazoles, which are known for anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-20(24-22-13-17-9-6-12-27-17)15-28-21-23-18-10-4-5-11-19(18)25(21)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,24,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZNGVJTVIEIDQ-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H22N4O3S\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a benzimidazole moiety linked to a thioether and an acetohydrazide functional group, which is significant for its biological properties.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds similar to our target compound have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays.

  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, leading to reduced cell proliferation and induction of apoptosis. The compounds predominantly bind within the minor groove of AT-DNA, forming stable complexes that disrupt normal cellular functions .
  • Case Study : A related study identified that certain benzimidazole derivatives had IC50 values ranging from 0.85 µM to 6.75 µM against lung cancer cell lines, indicating potent antitumor effects. The presence of substituents like chlorine or nitro groups was noted to enhance activity .

Antimicrobial Activity

In addition to antitumor properties, the compound exhibits notable antimicrobial effects. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.

  • Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods in accordance with CLSI guidelines. Compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), among others .
  • Results : Compounds similar to 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural components:

Structural Feature Impact on Activity
Benzimidazole coreEssential for biological activity
Thioether linkageEnhances solubility and interaction with targets
Substituents (e.g., Cl, NO₂)Modulate potency and selectivity against targets

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit anticancer properties. The thioether group in this compound may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation.

Antimicrobial Properties
Benzimidazole derivatives have been reported to possess antimicrobial activity. The presence of the thioether moiety is believed to contribute to this effect by disrupting microbial cell membranes or inhibiting essential enzymes. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Biochemical Applications

Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have suggested that benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged in designing new therapeutics for diseases characterized by rapid cell proliferation.

Antioxidant Activity
Research has indicated that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Material Science Applications

Nanocomposite Development
The incorporation of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide into polymer matrices has been explored for developing nanocomposites with enhanced mechanical and thermal properties. The compound's unique structure allows it to act as a compatibilizer between different phases in composite materials, improving overall material performance.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of benzimidazole derivatives, including those similar to the target compound. Results indicated that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways, highlighting their potential as therapeutic agents.

Case Study 2: Antimicrobial Activity

In an investigation published in Pharmaceutical Biology, researchers tested various benzimidazole derivatives against common bacterial strains. The findings revealed that certain modifications to the structure significantly enhanced antimicrobial activity, suggesting that further exploration of similar compounds could yield effective antibiotics.

Data Tables

Application AreaPotential BenefitSupporting Studies
Anticancer ActivityInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against Gram-positive/negative bacteriaPharmaceutical Biology
Enzyme InhibitionTargeting metabolic pathwaysVarious Biochemical Journals
Antioxidant ActivityProtection against oxidative stressJournal of Free Radical Biology
Material ScienceEnhanced mechanical properties in compositesPolymer Science Reviews

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in:

Benzimidazole substitution (e.g., 1-benzyl vs. 1-methyl or 1-(2-chlorobenzyl)).

Hydrazide substituents (e.g., furylmethylene vs. thienylmethylene or hydroxyaryl groups).

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound R1 = Benzyl; R2 = 2-Furylmethylene 390.46 Heterocyclic furyl group; moderate lipophilicity.
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide R1 = Methyl; R2 = Thienylmethylene 390.46 Thienyl group enhances electron-richness; similar weight to target.
2-[(1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl)thio]-N'-(4-fluorobenzylidene)acetohydrazide R1 = 2-Chlorobenzyl; R2 = 4-Fluorophenyl 454.94 Chlorine and fluorine increase electronegativity; higher molecular weight.
N'-(2-Hydroxynaphthylmethylene)-2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetohydrazide R1 = Benzyl; R2 = 2-Hydroxynaphthyl 416.50 Bulky naphthyl group; potential for π-π stacking interactions.
(Z)-2-((1H-Benzimidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide R1 = H; R2 = 4-Methoxyphenyl 366.41 Methoxy group improves solubility; simpler benzimidazole core.
Anticancer Activity
  • Thienylmethylene analogs (e.g., compound in ) show moderate activity against glioma (C6) and breast cancer (MCF-7) cell lines, with IC₅₀ values comparable to doxorubicin in some cases .
  • Hydroxynaphthylmethylene derivatives () exhibit enhanced DNA intercalation due to extended aromatic systems .
  • Chlorinated benzyl groups () improve cytotoxicity by increasing membrane permeability .
Antimicrobial Activity
  • Pyridothienopyrimidine hybrids () with acetohydrazide moieties show broad-spectrum activity against S. aureus and E. coli .
  • Methoxybenzylidene analogs () display higher selectivity for Gram-positive bacteria due to improved penetration .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Chlorine and fluorophenyl substituents () increase logP values, enhancing blood-brain barrier penetration.
  • Solubility : Methoxy and hydroxyl groups () improve aqueous solubility via hydrogen bonding .
  • Metabolic Stability : The furyl group in the target compound may undergo slower oxidative metabolism compared to thienyl or phenyl analogs .

Key Research Findings

Schiff base formation is critical for bioactivity, as seen in hydrazones like N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, which inhibits cancer cell migration .

Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer potency, while electron-donating groups (e.g., methoxy) favor antimicrobial effects .

Benzimidazole-thioacetohydrazide hybrids consistently outperform non-benzimidazole analogs (e.g., benzothiazoles in ) in target specificity .

Q & A

Q. Q1. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

Hydrazide Formation : Reacting a methyl ester precursor (e.g., methyl 2-thienylacetate) with hydrazine hydrate in ethanol under reflux (80°C, 1–4 hours) to form the acetohydrazide intermediate .

Condensation : Adding 2-furfural (or substituted aldehydes) to the hydrazide in acetic acid or ethanol under reflux to form the final hydrazone derivative .
Optimization Factors :

  • Solvent Choice : Ethanol or propan-2-ol improves solubility and reaction efficiency .
  • Temperature Control : Reflux conditions (~80–100°C) enhance reaction rates while avoiding decomposition .
  • Catalysts : Acetic acid acts as a catalyst for Schiff base formation during condensation .

Basic Characterization

Q. Q2. Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • 1H-NMR Spectroscopy : Identifies protons in the benzimidazole (δ 7.2–8.1 ppm), thioether (δ 3.5–4.0 ppm), and hydrazone (δ 8.0–8.5 ppm) moieties. Singlet peaks for NH groups (δ 2.0–2.5 ppm) confirm hydrazide formation .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight (e.g., m/z 414.5 for C24H22N4OS) .
  • Elemental Analysis (CHNS) : Ensures stoichiometric agreement with theoretical values (e.g., C% 69.54, H% 5.35, N% 13.52, S% 7.73) .
  • TLC Monitoring : Chloroform:methanol (7:3) tracks reaction progress and purity .

Advanced Synthesis

Q. Q3. How can synthetic protocols be adapted to introduce diverse substituents (e.g., halogens, nitro groups) on the hydrazone moiety?

Methodological Answer:

  • Substituent Variation : Replace 2-furfural with substituted aldehydes (e.g., 3-nitrobenzaldehyde, 4-fluorobenzaldehyde) during the condensation step .
  • Optimization :
    • Electron-Withdrawing Groups (NO2) : Require longer reaction times (6–8 hours) due to reduced aldehyde reactivity .
    • Steric Hindrance : Use polar aprotic solvents (DMF) to improve solubility for bulky substituents .
  • Yield Enhancement : Recrystallization from methanol/ethanol removes unreacted impurities .

Biological Activity

Q. Q4. What methodologies are recommended for evaluating its antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
    • Zone of Inhibition : Agar diffusion assays with 10 mg/mL compound-loaded discs .
  • Anticancer Screening :
    • MTT Assay : Dose-dependent cytotoxicity on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanism .

Advanced Data Analysis

Q. Q5. How can contradictory bioactivity data between structurally similar analogs be resolved?

Methodological Answer:

  • Comparative SAR Studies : Map substituent effects using analogs (e.g., nitrophenyl vs. methoxyphenyl derivatives) to identify key functional groups .
  • Multi-Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition alongside cell-based assays) .
  • Computational Docking : Predict binding affinities to targets (e.g., DNA topoisomerase II) using AutoDock Vina to rationalize activity differences .

Structure-Activity Relationship (SAR)

Q. Q6. How does the benzimidazole-thioether moiety influence bioactivity compared to other heterocycles?

Methodological Answer:

  • Key Observations :
    • Benzimidazole : Enhances DNA intercalation and enzyme inhibition due to planar aromaticity .
    • Thioether Linkage : Improves membrane permeability and metabolic stability vs. ether or amine linkages .
  • Comparative Data :
    • Thiophene Analogs : Lower anticancer activity (IC50 > 50 µM) vs. benzimidazole derivatives (IC50 10–20 µM) .
    • Furyl vs. Phenyl : Furyl derivatives show higher selectivity for microbial targets .

Stability and Degradation

Q. Q7. What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C indicates robustness) .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV/Vis exposure .

Computational Modeling

Q. Q8. How can molecular docking guide the design of derivatives with improved target affinity?

Methodological Answer:

  • Target Selection : Prioritize validated targets (e.g., EGFR kinase, tubulin) based on structural homology .
  • Docking Workflow :
    • Prepare ligand and receptor files (PDB ID: 1M17 for EGFR).
    • Use Schrödinger Suite or MOE for flexible ligand docking.
    • Score poses using Glide SP/XP; prioritize derivatives with ΔG < -8 kcal/mol .
  • Validation : Compare docking scores with experimental IC50 values to refine models .

Mechanistic Studies

Q. Q9. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against purified enzymes (e.g., topoisomerase II) via gel electrophoresis for DNA cleavage .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in treated cells to quantify oxidative stress .
  • Western Blotting : Analyze apoptosis markers (Bcl-2, Bax) and DNA repair proteins (PARP) .

Advanced Purification

Q. Q10. Which chromatographic techniques are optimal for isolating high-purity batches?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 70:30 → 50:50) .
  • HPLC : C18 column, acetonitrile:water (60:40), UV detection at 254 nm for baseline separation .
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (verified by CHNS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide
Reactant of Route 2
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide

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